Irtemazole

Description

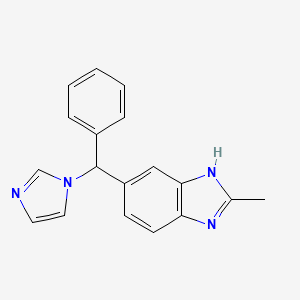

Structure

3D Structure

Propriétés

IUPAC Name |

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGOMTSIZLGUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869596 | |

| Record name | 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115574-30-6, 115576-85-7, 115576-86-8 | |

| Record name | Irtemazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irtemazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irtemazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRTEMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRTEMAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRTEMAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Irtemazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Irtemazole, a benzimidazole derivative. The information presented is curated from patent literature and is intended to equip researchers and professionals in drug development with the necessary details to understand and potentially replicate the production of this compound.

This compound: Chemical Profile

| Property | Value |

| IUPAC Name | 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole |

| Molecular Formula | C₁₈H₁₆N₄ |

| Molecular Weight | 288.35 g/mol |

| CAS Number | 115574-30-6 |

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process, beginning with the nitration of p-toluidine. The subsequent steps involve the formation of the benzimidazole core, followed by the introduction of the phenyl(imidazol-1-yl)methyl substituent.

Proposed Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-methyl-2-nitrophenyl)benzamide

A solution of 4-methyl-2-nitroaniline in pyridine is treated with benzoyl chloride. The reaction mixture is stirred at room temperature. After completion, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of N-(2-amino-4-methylphenyl)benzamide

N-(4-methyl-2-nitrophenyl)benzamide is dissolved in ethanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield the product.

Step 3: Synthesis of 2-Methyl-5-benzamidobenzimidazole

N-(2-amino-4-methylphenyl)benzamide is refluxed in glacial acetic acid. The reaction mixture is then cooled, and the product is collected by filtration.

Step 4: Synthesis of 5-Amino-2-methyl-1H-benzimidazole

2-Methyl-5-benzamidobenzimidazole is hydrolyzed by refluxing in a mixture of concentrated hydrochloric acid and water. After cooling, the solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the product, which is then filtered, washed, and dried.

Step 5: Synthesis of this compound

5-Amino-2-methyl-1H-benzimidazole is reacted with 1-(chlorophenylmethyl)imidazole in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the reaction. After completion, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity suitable for research and development. The primary methods employed are column chromatography and recrystallization.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocols

Column Chromatography

Crude this compound is subjected to column chromatography on silica gel. A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a mixture of dichloromethane and methanol, with the methanol concentration being increased progressively. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | Dichloromethane/Methanol gradient |

| Detection | UV light (254 nm) |

Recrystallization

The fractions containing pure this compound from column chromatography are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol-water. The solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form crystals, which are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Data Summary

Quantitative data for the synthesis and purification of this compound is often proprietary and not fully disclosed in public literature. However, based on analogous reactions, the following are expected approximate yields.

| Step | Product | Expected Yield (%) |

| 1 | N-(4-methyl-2-nitrophenyl)benzamide | 85-95 |

| 2 | N-(2-amino-4-methylphenyl)benzamide | 90-98 |

| 3 | 2-Methyl-5-benzamidobenzimidazole | 70-85 |

| 4 | 5-Amino-2-methyl-1H-benzimidazole | 80-90 |

| 5 | Crude this compound | 60-75 |

| Purification | Pure this compound | 70-85 (from crude) |

Conclusion

The synthesis and purification of this compound involve a series of well-established organic reactions. While the overall process requires careful execution and optimization of each step, the methods described in this guide, derived from patent literature, provide a solid foundation for its preparation. The provided protocols and workflows are intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutic agents. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final compound.

Irtemazole: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irtemazole is a benzimidazole derivative identified as a uricosuric agent. Clinical studies in the late 1980s and early 1990s demonstrated its efficacy in lowering plasma uric acid levels by increasing its renal excretion. Despite these initial investigations, the precise molecular mechanism of action of this compound has not been extensively elucidated in publicly available literature. This technical guide synthesizes the available pharmacodynamic and pharmacokinetic data for this compound, outlines the experimental protocols used in its clinical evaluation, and proposes a likely mechanism of action based on its functional classification. The development of this compound was discontinued, and as such, in-depth molecular studies are limited.

Core Mechanism of Action: Uricosuric Agent

This compound's primary pharmacological effect is the reduction of serum uric acid levels.[1][2] This is achieved through a uricosuric mechanism, which involves increasing the excretion of uric acid in the urine.[1][2][3][4] The rapid onset of action, with increased renal uric acid excretion observed as early as 10 to 20 minutes after oral administration, points towards a direct effect on the renal transport of uric acid.[4]

Proposed Molecular Target: Renal Urate Transporters

While direct molecular evidence is lacking in the available literature, the mechanism of action for uricosuric drugs is generally understood to involve the inhibition of specific urate transporters in the proximal tubule of the kidney. The most prominent of these is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 leads to a decrease in uric acid reabsorption and a subsequent increase in its urinary excretion.

Given this compound's classification as a uricosuric agent, it is highly probable that its mechanism of action involves the inhibition of URAT1 or other renal urate transporters.

Pharmacodynamics

Clinical studies in healthy, normouricemic subjects have provided quantitative data on the uricosuric effect of this compound.

Dose-Response Relationship

The administration of this compound leads to a dose-dependent decrease in plasma uric acid levels.

| Dose of this compound | Average Decrease in Plasma Uric Acid |

| 6.25 mg (twice daily) | 20.4%[2] |

| 12.5 mg (twice daily) | 22.7%[2] |

| 25 mg (twice daily) | 42.0%[2] |

| 37.5 mg (twice daily) | 45.7%[2] |

| 50 mg (single dose) | Up to 46.5% (maximal decrease)[3] |

Table 1: Dose-dependent effect of this compound on plasma uric acid levels.

Time Course of Action

This compound exhibits a rapid onset and a relatively short duration of action compared to other uricosuric agents like benzbromarone and probenecid.[1]

| Parameter | Time |

| Onset of decrease in plasma uric acid | 15 to 25 minutes after administration[4] |

| Onset of increased renal uric acid excretion | 10 to 20 minutes after administration[4] |

| Time to maximal renal uric acid excretion | 15 to 55 minutes after administration[4] |

| Duration of uricosuric effect | 7 to 24 hours[3] |

| Return to baseline renal uric acid excretion | 8 to 16 hours[3] |

| Return to baseline uric acid clearance | 10 to 12 hours[3] |

| Return to baseline plasma uric acid levels | 1 to 2 days after cessation of therapy[2] |

Table 2: Pharmacodynamic timeline of a single dose of this compound.

Pharmacokinetics

Pharmacokinetic studies of this compound following repeated oral administration have shown the following:

| Parameter | Observation |

| Time to constant plasma level | 1 to 2 days[2] |

| Time to constant renal excretion | 1 to 2 days[2] |

| Detectability after discontinuation | Undetectable in plasma and urine 1 to 2 days after discontinuation[2] |

Table 3: Pharmacokinetic profile of this compound with repeated application.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited, based on the information available in the study abstracts.

In Vivo Assessment of Uricosuric Effect in Human Subjects

This protocol describes a typical clinical trial design to evaluate the pharmacodynamics of a uricosuric agent like this compound.

Protocol Details:

-

Subject Selection: Healthy male and female volunteers with normal plasma uric acid levels are recruited for the study.

-

Baseline Data Collection: Prior to drug administration, baseline levels of plasma uric acid, 24-hour urinary uric acid excretion, and renal uric acid clearance are determined.

-

Drug Administration: this compound is administered orally at various single or repeated doses. In some studies, a double-blind, placebo-controlled design may be used.

-

Sample Collection: Blood and urine samples are collected at frequent, predetermined intervals following drug administration.

-

Biochemical Analysis:

-

Plasma and urine concentrations of uric acid are measured, typically using an enzymatic method involving uricase.

-

Plasma concentrations of this compound are determined using a specific analytical method, such as high-performance liquid chromatography (HPLC).

-

-

Data Analysis: The collected data is used to calculate key pharmacodynamic parameters, including the percentage change in plasma uric acid, the rate of urinary uric acid excretion, and uric acid clearance. Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life are also determined.

Conclusion

This compound is a uricosuric agent that effectively lowers plasma uric acid levels by enhancing its renal excretion. While its development was discontinued, the available clinical data from the late 1980s and early 1990s provide a clear picture of its pharmacodynamic profile. The rapid onset of action strongly suggests a direct interaction with renal urate transport mechanisms. Although not definitively proven in the available literature, the most probable molecular target for this compound is the URAT1 transporter in the proximal tubule. Further in vitro studies using cell lines expressing human urate transporters would be necessary to confirm this proposed mechanism and to determine the specific binding affinity and inhibitory constants of this compound.

References

- 1. Uricosuric effect of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of different doses of this compound in repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uricosuric effect of different doses of this compound in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Irtemazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a benzimidazole derivative that was investigated for its potent uricosuric properties. As a uricosuric agent, its primary pharmacodynamic effect is to increase the renal excretion of uric acid, thereby lowering plasma uric acid levels. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies from clinical studies, and a visualization of its proposed mechanism of action. Due to the discontinuation of this compound's development, publicly available data on its pharmacokinetics and metabolism are limited. Where specific data for this compound is unavailable, information from analogous uricosuric agents may be referenced to provide a more complete picture, with all such instances being clearly noted.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of plasma uric acid concentration through the enhancement of renal uric acid excretion.

Dose-Response Relationship

Clinical studies in healthy, normouricemic subjects have demonstrated a clear dose-dependent effect of this compound on plasma uric acid levels.

Table 1: Dose-Dependent Decrease in Plasma Uric Acid with this compound

| This compound Dose (twice daily) | Mean Decrease in Plasma Uric Acid |

| 6.25 mg | 20.4% |

| 12.5 mg | 22.7% |

| 25 mg | 42.0% |

| 37.5 mg | 45.7% |

Data from a study in 12 normouricemic subjects receiving treatment for 7 days.[1]

Onset and Duration of Action

This compound exhibits a rapid onset of action. Following a single 50 mg oral dose, a decrease in plasma uric acid is observed within one hour.[2] The uricosuric effect, characterized by increased renal uric acid excretion and clearance, begins within 10 to 20 minutes of administration.[3] The maximal decrease in plasma uric acid is observed between 8 to 12 hours after administration.[4] The duration of the uricosuric effect lasts for 7 to 24 hours, with renal uric acid excretion and clearance returning to baseline values within 8 to 16 hours and 10 to 12 hours, respectively.[4]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as half-life, clearance, and volume of distribution, are not extensively reported in publicly available literature. However, some key characteristics have been described in clinical studies.

Absorption and Distribution

Following oral administration, this compound is absorbed, and a constant plasma level is achieved within 1 to 2 days with higher doses (25 mg and 37.5 mg) and within 2 to 3 days with lower doses (6.25 mg and 12.5 mg) upon repeated administration.[1]

Metabolism and Excretion

The metabolism of this compound has not been fully elucidated in available studies. As a benzimidazole derivative, it is anticipated to undergo hepatic metabolism, a common characteristic of this class of compounds.[5][6]

This compound and its metabolites are cleared from the body relatively quickly after cessation of the drug. In a multiple-dose study, this compound was no longer detectable in plasma and urine 1 to 2 days after discontinuation of the treatment.[1]

Table 2: Summary of this compound Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Value / Description | Reference |

| Pharmacodynamics | ||

| Onset of Uricosuric Effect | 10 - 20 minutes | [3] |

| Time to Max. Uric Acid Decrease | 8 - 12 hours | [4] |

| Duration of Uricosuric Effect | 7 - 24 hours | [4] |

| D50 (dose for half-maximal effect) | 16.3 - 34.2 mg (average 24.7 mg) | [4] |

| Pharmacokinetics | ||

| Time to Constant Plasma Level | 1 - 3 days (dose-dependent) | [1] |

| Elimination from Plasma/Urine | Undetectable 1 - 2 days after discontinuation | [1] |

Mechanism of Action

The uricosuric effect of this compound is attributed to its interaction with uric acid transporters in the renal proximal tubules. The primary target for uricosuric drugs is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.

Inhibition of URAT1

URAT1 is located on the apical membrane of proximal tubule cells and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[7][8] By inhibiting URAT1, uricosuric agents like this compound block this reabsorption process, leading to increased excretion of uric acid in the urine.[7]

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are not publicly available. However, based on the published study designs, a representative protocol for a single-center, randomized, double-blind, placebo-controlled, dose-ranging study in healthy volunteers can be outlined.

Study Population

-

Healthy, normouricemic male and female volunteers.

-

Age range: 18-45 years.

-

Body mass index (BMI) within the normal range.

-

Exclusion criteria: history of renal or hepatic disease, gout, hyperuricemia, or use of medications known to affect uric acid levels.

Study Design

-

Screening Phase: Informed consent, medical history, physical examination, and baseline laboratory tests (including plasma uric acid, complete blood count, and renal and liver function tests).

-

Treatment Phase:

-

Subjects are randomized to receive placebo or one of the this compound dose cohorts (e.g., 6.25 mg, 12.5 mg, 25 mg, 37.5 mg) administered orally twice daily for a period of 7 days.

-

Blood samples are collected at pre-defined time points before and after drug administration to measure plasma this compound and uric acid concentrations.

-

Urine is collected over specified intervals to determine urinary uric acid excretion and clearance.

-

-

Follow-up Phase: Subjects are monitored for a period after the last dose to assess the return to baseline uric acid levels and to monitor for any adverse events.

Caption: Representative experimental workflow for an this compound clinical trial.

Bioanalytical Methods

-

Plasma and Urine Uric Acid: Uric acid concentrations in plasma and urine are typically determined using an enzymatic colorimetric assay (uricase method).

-

This compound Quantification: Plasma and urine concentrations of this compound would be measured using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.

Conclusion

This compound is a potent uricosuric agent with a rapid onset of action and a clear dose-response relationship. Its mechanism of action is consistent with the inhibition of the renal urate transporter URAT1. While detailed pharmacokinetic and metabolic data are scarce due to its discontinued development, the available information provides a solid foundation for understanding its primary pharmacodynamic effects. Further research into the specific interactions of this compound with renal transporters could provide valuable insights for the development of new uricosuric drugs.

References

- 1. Urate Transporters in the Kidney: What Clinicians Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Do Uricosuric Agents Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ClinPGx [clinpgx.org]

- 5. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uricosuric - Wikipedia [en.wikipedia.org]

- 7. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Itraconazole: pharmacokinetics and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

Irtemazole: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Irtemazole (also known by its development code R 60844) is a benzimidazole derivative investigated for its uricosuric properties. Developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, this compound showed initial promise as a therapeutic agent for conditions associated with hyperuricemia, such as gout. This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound, focusing on its discovery, development, mechanism of action, and pharmacodynamic properties. While the development of this compound appears to have been discontinued, the information gathered offers valuable insights for researchers in the field of uricosuric agent development.

Discovery and Development History

This compound was developed by Johnson and Johnson's pharmaceutical branch, Janssen Pharmaceutica. It was identified as a uricosuric agent, a class of drugs that increases the excretion of uric acid in the urine. The compound, designated R 60844, progressed to Phase II clinical trials. However, detailed information regarding the specific timeline of its discovery, the lead optimization process, and the ultimate reasons for the cessation of its development are not extensively documented in publicly available literature. The limited number of publications suggests that its clinical development was likely terminated before reaching advanced stages.

Pharmacodynamics in Healthy Volunteers

Several studies conducted in healthy, normouricemic subjects have elucidated the pharmacodynamic profile of this compound. These studies consistently demonstrate a rapid and dose-dependent uricosuric effect.

Table 1: Effect of a Single 50 mg Oral Dose of this compound on Plasma Uric Acid

| Time Post-Dose | Mean Decrease in Plasma Uric Acid (%) |

| 1 hour | Onset of decrease observed |

| 6-12 hours | 46.5% |

| 24 hours | 15.4% - 30.0% (average 24.7%) |

| Data from a study in healthy subjects.[1] |

Table 2: Effect of a Single 50 mg Oral Dose of this compound on Renal Uric Acid Excretion and Clearance

| Parameter | Onset of Effect (post-dose) | Peak Effect (post-dose) | Peak Value (Mean) |

| Renal Uric Acid Excretion | 10-20 minutes | 15-55 minutes | 197.4 mg/h |

| Uric Acid Clearance | 10-20 minutes | 15-55 minutes | 78.4 ml/min |

| Data from a study in ten healthy male volunteers.[2] |

Table 3: Dose-Dependent Uricosuric Effect of this compound

| Dose Range | Observation |

| 12.5 mg - 37.5 mg | Dose-related increase in uricosuric effect |

| 37.5 mg vs. 50 mg | No essential difference in uricosuric effect |

| Data from a study in six healthy, normouricemic subjects.[3] |

Mechanism of Action

This compound is classified as a uricosuric agent, indicating that its primary mechanism of action is to increase the renal excretion of uric acid. While specific molecular studies on this compound are scarce, the established mechanism for most uricosuric drugs involves the inhibition of the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is located on the apical membrane of proximal tubule cells in the kidneys and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, this compound likely blocks this reabsorption, leading to increased uric acid concentration in the urine and a subsequent reduction of its levels in the plasma.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the published literature. However, based on the summaries of the pharmacodynamic studies in healthy volunteers, the following general methodologies can be inferred:

Study Design: The studies were likely single-center, open-label, dose-escalation or single-dose trials.

Participants: Healthy male volunteers with normal serum uric acid levels (normouricemic) were recruited.

Intervention: Participants received single oral doses of this compound, with dosages ranging from 12.5 mg to 50 mg.

Data Collection:

-

Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration to measure plasma uric acid concentrations.

-

Urine Collection: Timed urine collections were performed to determine the rate of renal uric acid excretion and to calculate uric acid clearance.

Analytical Methods: Plasma and urine samples were likely analyzed for uric acid content using standard enzymatic or chromatographic methods.

Clinical Development

This compound underwent Phase II clinical trials. The primary objective of these trials would have been to evaluate the efficacy and safety of this compound in patients with hyperuricemia, likely including those with gout. Key endpoints would have included the reduction in serum uric acid levels, the frequency of gout flares, and the overall safety and tolerability profile of the drug. Unfortunately, the results of these Phase II studies have not been published, and it is presumed that the development of this compound was discontinued at this stage.

Chemical Synthesis

A specific, detailed synthesis protocol for this compound (5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole) is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of benzimidazole derivatives. The general approach involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Caption: Plausible synthetic workflow for this compound.

Conclusion

This compound was a promising uricosuric agent developed by Janssen Pharmaceutica that demonstrated a rapid and potent effect on increasing renal uric acid excretion in early-stage human studies. Its likely mechanism of action, inhibition of the URAT1 transporter, is a well-established target for the treatment of hyperuricemia. Despite its early promise, the development of this compound was not pursued beyond Phase II clinical trials, and detailed information on its discovery, full clinical trial results, and a specific synthesis method remains largely unavailable. The data presented in this guide, compiled from the limited existing literature, provides a technical overview of what is known about this compound and may serve as a useful reference for researchers working on the development of novel therapies for gout and other hyperuricemic conditions.

References

- 1. Uricosuric effect of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uricosuric effect of different doses of this compound in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Irtemazole on Uric Acid Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the uricosuric agent Irtemazole, with a specific focus on its activity related to uric acid transporters. While direct in vitro studies detailing the specific inhibitory effects of this compound on uric acid transporters such as URAT1, ABCG2, OAT1, and OAT3 are not available in the public domain, this document synthesizes the existing in vivo human data that strongly suggests an interaction with these transport systems. Furthermore, this guide furnishes detailed, state-of-the-art experimental protocols for conducting in vitro assays to elucidate the precise mechanisms of action of this compound or similar uricosuric compounds on key uric acid transporters. This information is intended to empower researchers and drug development professionals to design and execute studies to fill the existing data gap and to further understand the pharmacological profile of this compound.

Introduction to this compound and Uric Acid Homeostasis

This compound is a benzimidazole derivative that has demonstrated significant uricosuric effects in human studies.[1][2] Uricosuric agents enhance the renal excretion of uric acid, thereby lowering its concentration in the blood. This therapeutic action is crucial in the management of hyperuricemia and gout.[3] The excretion and reabsorption of uric acid in the kidneys are tightly regulated by a network of transporters located on the apical and basolateral membranes of proximal tubule epithelial cells. Key transporters in this process include:

-

URAT1 (Urate Transporter 1; SLC22A12): A major transporter responsible for the reabsorption of uric acid from the renal tubules back into the blood.[4] Inhibition of URAT1 is a primary mechanism for many uricosuric drugs.

-

ABCG2 (ATP-binding cassette super-family G member 2): An efflux transporter that contributes to the secretion of uric acid into the urine.

-

OAT1 (Organic Anion Transporter 1; SLC22A6) and OAT3 (Organic Anion Transporter 3; SLC22A8): These transporters are involved in the uptake of uric acid from the blood into the proximal tubule cells for subsequent secretion.[5]

The rapid onset of action and potent uricosuric effects observed in clinical studies with this compound strongly suggest that it modulates the function of one or more of these critical transporters.

Quantitative Data from In Vivo Human Studies

No in vitro quantitative data, such as IC50 or Ki values, for this compound's effect on specific uric acid transporters have been published. However, the following tables summarize the key pharmacokinetic and pharmacodynamic parameters observed in studies with healthy human subjects, which indicate a potent uricosuric activity.

Table 1: Pharmacodynamic Effects of a Single 50 mg Oral Dose of this compound in Healthy Male Volunteers [1][2]

| Parameter | Baseline (Mean) | Peak Effect (Mean) | Time to Peak Effect | Duration of Effect |

| Plasma Uric Acid | Not Reported | 53.5% of original value | 6-12 hours | Shorter than benzbromarone or probenecid |

| Renal Uric Acid Excretion | Not Reported | 197.4 mg/h | 15-55 minutes | 8-16 hours |

| Uric Acid Clearance | Not Reported | 78.4 ml/min | 15-55 minutes | 10-12 hours |

Table 2: Dose-Dependent Uricosuric Effects of this compound in Healthy Normouricaemic Subjects [3]

| Dose | Maximal Decrease in Plasma Uric Acid | Onset of Uricosuric Effect | Duration of Uricosuric Effect |

| 12.5 mg - 37.5 mg | Dose-related increase in effect | Within the first 60 minutes | 7-24 hours |

| 50 mg | 46.5% (after 8-12 h) | Within the first 60 minutes | 7-24 hours |

Proposed Signaling Pathways and Mechanisms

The precise molecular interactions between this compound and uric acid transporters remain to be elucidated. However, based on its functional profile as a uricosuric agent, a proposed mechanism of action would involve the inhibition of uric acid reabsorption, primarily through URAT1, and potentially modulation of secretory transporters.

Figure 1: Proposed mechanism of this compound action on renal uric acid transporters.

Experimental Protocols for In Vitro Assessment

To definitively determine the in vitro activity of this compound on uric acid transporters, the following experimental protocols are recommended. These are based on established methods for characterizing other uricosuric agents.[6][7]

Cell Culture and Transporter Expression

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a suitable host for transient or stable expression of transporter proteins.

-

Transfection: Transfect HEK293 cells with plasmids encoding the human transporters of interest: hURAT1 (SLC22A12), hABCG2, hOAT1 (SLC22A6), and hOAT3 (SLC22A8). Use mock-transfected cells (empty vector) as a negative control.

-

Verification of Expression: Confirm transporter expression and correct membrane localization via Western blotting and immunofluorescence microscopy.[8]

Uric Acid Uptake Inhibition Assay (for URAT1, OAT1, OAT3)

This assay measures the ability of this compound to inhibit the uptake of radiolabeled uric acid into cells expressing the target transporter.

-

Cell Plating: Seed transporter-expressing and mock-transfected HEK293 cells into 24- or 96-well plates and grow to confluence.[7]

-

Pre-incubation: Wash the cells with a pre-warmed Krebs-Ringer buffer. Pre-incubate the cells for 10-30 minutes with varying concentrations of this compound or a known inhibitor (e.g., benzbromarone for URAT1, probenecid for OATs) as a positive control.[7]

-

Uptake Initiation: Initiate the uptake reaction by adding Krebs-Ringer buffer containing a fixed concentration of [14C]-labeled uric acid.

-

Uptake Termination: After a defined incubation period (e.g., 5-30 minutes), stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular uric acid.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific uptake observed in mock-transfected cells from the uptake in transporter-expressing cells to determine transporter-specific uptake. Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value using non-linear regression analysis.

Figure 2: Experimental workflow for an in vitro uric acid uptake inhibition assay.

Vesicular Transport Assay (for ABCG2)

This assay uses membrane vesicles isolated from cells overexpressing the efflux transporter ABCG2 to measure the ATP-dependent transport of a substrate and its inhibition by this compound.

-

Vesicle Preparation: Prepare membrane vesicles from insect or mammalian cells overexpressing human ABCG2.

-

Transport Reaction: Incubate the vesicles with a known fluorescent or radiolabeled ABCG2 substrate (e.g., mitoxantrone) in the presence of ATP and varying concentrations of this compound or a known ABCG2 inhibitor.

-

Quantification: Measure the amount of substrate transported into the vesicles using a filtration method followed by fluorescence or radioactivity measurement.

-

Data Analysis: Determine the ATP-dependent transport by subtracting the transport in the absence of ATP. Calculate the percentage of inhibition by this compound and determine the IC50 value.

Conclusion

This compound is a potent uricosuric agent, as demonstrated by in vivo human studies. While the existing data strongly points towards an interaction with renal uric acid transporters, the specific molecular targets and the in vitro inhibitory profile have not been characterized. The experimental protocols detailed in this guide provide a clear roadmap for researchers to investigate the direct effects of this compound on URAT1, ABCG2, OAT1, and OAT3. Elucidating these interactions will not only provide a more complete understanding of this compound's mechanism of action but will also aid in the development of novel and more specific uricosuric therapies for the treatment of hyperuricemia and gout.

References

- 1. Uricosuric effect of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uricosuric effect of different doses of this compound in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uricosuric - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating the Uricosuric Effects of Irtemazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irtemazole is a benzimidazole derivative that has demonstrated notable uricosuric effects, positioning it as a compound of interest in the study of hyperuricemia and gout. Clinical studies have shown that this compound effectively reduces plasma uric acid levels by increasing renal uric acid excretion. This guide provides a comprehensive technical overview of the uricosuric properties of this compound, presenting quantitative data from human studies, detailing experimental methodologies, and visualizing the relevant physiological pathways and experimental workflows. While the precise molecular target of this compound within the renal uric acid transport system remains to be fully elucidated, this document synthesizes the available knowledge to support further research and development in this area.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. Uricosuric agents are a class of drugs that lower serum uric acid levels by promoting its excretion in the urine.[1] this compound emerged as a potential uricosuric agent in the late 1980s and early 1990s, with studies in healthy volunteers demonstrating its ability to rapidly and significantly increase uric acid clearance. This guide serves as a technical resource for researchers and drug development professionals, consolidating the key findings on the uricosuric effects of this compound.

Quantitative Data on Uricosuric Effects

Clinical studies in healthy, normouricemic subjects have provided quantitative data on the pharmacodynamic effects of this compound.

Table 1: Pharmacodynamic Effects of a Single Oral Dose of this compound in Healthy Subjects

| Parameter | 50 mg Dose | 12.5 - 50 mg Dose Range | Key Observations |

| Plasma Uric Acid | Fell to 53.5% of the original value within 6-12 hours.[2] | A maximal decrease of 46.5% was observed after 8 to 12 hours.[3] | A single dose of 50 mg resulted in a 15.4% to 30.0% (average 24.7%) decrease in plasma uric acid at 24 hours, with levels returning to baseline three days after administration.[2] The effect on plasma uric acid began 15 to 25 minutes after administration.[4] |

| Renal Uric Acid Excretion | Increased to 66 mg/h 30 minutes after administration, reaching a maximum of 151 mg/h 60 minutes after administration.[2] | Not specified. | The uricosuric effect began within the first 60 minutes and lasted for 7 to 24 hours.[3] Renal uric acid excretion returned to baseline after 8 to 16 hours.[3] A maximal renal uric acid excretion of 197.4 mg/h was reached after 15 to 55 minutes.[4] |

| Uric Acid Clearance | Increased after 30 minutes, reaching a maximum of 56 ml/min after 60 minutes.[2] | Not specified. | Uric acid clearance returned to baseline after 10.0 to 12.0 hours.[3] A maximal uric acid clearance of 78.4 ml/min was reached after 15 to 55 minutes.[4] |

Table 2: Dose-Response Relationship of this compound

| Dose Range | Effect on Uricosuria | D50 (Dose for half-maximal effect) |

| 12.5 to 37.5 mg | Dose-related increase in the uricosuric effect.[3] | Between 16.3 mg and 34.2 mg (average 24.7 mg).[3] |

| 37.5 mg and 50 mg | No essential difference in the uricosuric effect.[3] |

Experimental Protocols

The following provides a general overview of the methodologies employed in the clinical studies of this compound based on the available literature.

Study Design: The studies were typically conducted in small groups of healthy, normouricemic male volunteers.

Drug Administration: this compound was administered orally as a single dose. For dose-response studies, a range of doses from 12.5 mg to 50 mg was used.

Sample Collection:

-

Blood: Venous blood samples were collected at baseline and at various time points post-administration to measure plasma uric acid concentrations.

-

Urine: Timed urine collections were performed to determine renal uric acid excretion and clearance.

Analytical Methods: While specific assays were not detailed in the abstracts, standard laboratory methods for the quantification of uric acid in plasma and urine were likely employed.

Pharmacodynamic Parameters Measured:

-

Plasma uric acid concentration

-

Renal uric acid excretion rate

-

Uric acid clearance

Visualizations: Signaling Pathways and Experimental Workflows

Renal Uric Acid Transport and the Putative Mechanism of this compound

The primary mechanism of uricosuric agents is the inhibition of uric acid reabsorption in the proximal tubules of the kidneys.[1] This process is mediated by several transporters, with Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, being a key player in apical (luminal) reabsorption.[1] While direct evidence for this compound's interaction with specific transporters is not available in the reviewed literature, its uricosuric action strongly suggests an inhibitory effect on one or more of these renal transporters.

References

- 1. Pharmacokinetics and pharmacodynamics of different doses of this compound in repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uricosuric effect of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of itraconazole on the pharmacokinetics and electrocardiographic effects of astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]

Irtemazole: A Potential Chemical Probe for Gout Research - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gout, a debilitating inflammatory arthritis, is intrinsically linked to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. A primary strategy in the management of hyperuricemia is the enhancement of uric acid excretion through the kidneys. Uricosuric agents facilitate this process, and among them, Irtemazole emerged as a compound of interest. Although its development was discontinued, its defined action as a potent uricosuric agent makes it a valuable tool for researchers. This technical guide provides a comprehensive overview of this compound, focusing on its potential as a chemical probe to investigate the mechanisms of renal urate transport and the pathophysiology of gout. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a benzimidazole derivative that was investigated for its uricosuric properties. Early clinical studies in the late 1980s and early 1990s demonstrated its ability to significantly increase the renal excretion of uric acid, thereby lowering plasma uric acid levels. While the development of this compound as a therapeutic agent was halted for reasons that are not publicly available, its specific and potent uricosuric effects suggest its utility as a chemical probe. A chemical probe is a small molecule used to study biological systems, and this compound's targeted action on renal urate transport makes it a candidate for elucidating the functions of specific transporters involved in gout.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole | PubChem |

| Molecular Formula | C18H16N4 | PubChem |

| Molecular Weight | 288.3 g/mol | PubChem |

| CAS Number | 115574-30-6 | PubChem |

| XLogP3 | 3.3 | PubChem |

Presumed Mechanism of Action: Inhibition of URAT1

The primary mechanism by which uricosuric agents exert their effects is through the inhibition of uric acid reabsorption in the proximal tubules of the kidneys. While direct studies on this compound's molecular target are scarce in the available literature, its functional profile strongly suggests that it acts as an inhibitor of the Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene. URAT1 is a key transporter responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream. By inhibiting URAT1, this compound effectively blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.

Signaling Pathway of this compound's Uricosuric Action```dot

Caption: Workflow for in vivo assessment of this compound's uricosuric effect.

This compound as a Chemical Probe in Gout Research

The value of this compound as a chemical probe lies in its demonstrated potent and rapid-acting uricosuric effect. For researchers investigating the intricacies of renal urate handling and the pathophysiology of gout, this compound offers several potential applications:

-

Target Validation: By confirming its interaction with URAT1, this compound can be used to further validate this transporter as a key target for gout therapy.

-

Pathway Elucidation: It can be employed in cellular and animal models to study the downstream consequences of URAT1 inhibition on other renal transporters and cellular signaling pathways.

-

Disease Modeling: this compound can be used to manipulate serum uric acid levels in animal models to study the direct effects of hyperuricemia and its correction on various physiological systems, including cardiovascular and renal function.

-

Screening and Assay Development: As a well-characterized uricosuric agent, this compound can serve as a reference compound in the development and validation of new high-throughput screening assays for novel URAT1 inhibitors.

Conclusion and Future Directions

This compound, despite its discontinued development as a therapeutic agent, holds considerable promise as a chemical probe for advancing our understanding of gout and renal physiology. Its well-documented uricosuric effects in humans provide a solid foundation for its use in preclinical research. Future studies should aim to definitively confirm its molecular target, likely URAT1, and to elucidate the precise reasons for its clinical development discontinuation, which would provide crucial context for its research applications. By leveraging this compound as a research tool, scientists can continue to unravel the complexities of uric acid homeostasis and pave the way for the development of novel and improved therapies for gout.

Off-Target Effects of Irtemazole in Cellular Models: A Technical Guide

Disclaimer: Information regarding the specific off-target effects of Irtemazole in cellular models is not extensively available in the public domain. This guide is intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the study and documentation of such effects. The data, pathways, and protocols presented herein are illustrative examples and should not be considered as experimentally verified results for this compound.

Introduction to this compound

This compound is recognized primarily for its uricosuric properties, promoting the excretion of uric acid and thus finding potential applications in conditions associated with hyperuricemia. As with any pharmacologically active compound, understanding its broader interaction profile within a cellular context is crucial for a complete assessment of its therapeutic potential and safety. Off-target effects, the unintended interactions of a drug with cellular components other than its primary target, can lead to unforeseen side effects or, in some cases, opportunities for drug repurposing. This document outlines a systematic approach to identifying, quantifying, and visualizing the potential off-target effects of this compound in cellular models.

Quantitative Analysis of Off-Target Interactions

A critical step in characterizing a compound's off-target profile is the quantitative assessment of its binding affinity or inhibitory activity against a panel of unintended targets. This data is typically generated through large-scale screening efforts, such as kinase panels, receptor binding assays, or enzymatic assays. The results are often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

Table 1: Hypothetical Off-Target Profile of this compound

| Target Class | Specific Target | Assay Type | IC50 / Ki (µM) |

| Kinase | Tyrosine Kinase A | In vitro kinase assay | 12.5 |

| Serine/Threonine Kinase B | In vitro kinase assay | > 50 | |

| Lipid Kinase C | In vitro kinase assay | 22.8 | |

| GPCR | Adrenergic Receptor α1 | Radioligand binding | 8.3 |

| Dopamine Receptor D2 | Radioligand binding | > 100 | |

| Serotonin Receptor 5-HT2A | Radioligand binding | 15.1 | |

| Ion Channel | hERG Potassium Channel | Electrophysiology | 45.6 |

| Sodium Channel Nav1.5 | Electrophysiology | > 100 | |

| Enzyme | Cyclooxygenase-2 (COX-2) | Enzymatic assay | 33.7 |

| Phosphodiesterase 4 (PDE4) | Enzymatic assay | > 50 |

Visualization of Affected Signaling Pathways

Understanding the functional consequences of off-target binding requires placing these interactions within the context of cellular signaling pathways. Graphviz diagrams can be a powerful tool to visualize these complex relationships.

Caption: Hypothetical inhibition of the Adrenergic Receptor α1 by this compound, leading to downstream effects on the PLC/IP3/DAG signaling cascade.

Experimental Workflow for Off-Target Identification

A structured workflow is essential for the systematic identification and validation of off-target effects. This typically involves a tiered approach, starting with broad screening and progressing to more focused functional assays.

Caption: A tiered experimental workflow for the identification and validation of this compound's off-target effects.

Detailed Experimental Protocols

Reproducibility and comparability of data rely on detailed and standardized experimental protocols. Below is an example of a protocol that could be used to assess the effect of this compound on a specific kinase.

Protocol: In Vitro Kinase Inhibition Assay (Hypothetical Target: Tyrosine Kinase A)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Tyrosine Kinase A.

Materials:

-

Recombinant human Tyrosine Kinase A (e.g., from a commercial vendor).

-

Specific peptide substrate for Tyrosine Kinase A.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well white assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 100 µM to 1 nM.

-

Include a positive control (a known inhibitor of Tyrosine Kinase A) and a negative control (DMSO vehicle).

-

-

Assay Reaction:

-

Add 5 µL of the diluted this compound or control to the wells of the 384-well plate.

-

Add 10 µL of a solution containing the Tyrosine Kinase A and its peptide substrate to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Normalize the data using the positive and negative controls.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

While the primary pharmacological action of this compound is understood, a thorough investigation into its off-target effects is a scientific imperative for a complete preclinical safety and efficacy assessment. The methodologies, data presentation formats, and visualization tools outlined in this guide provide a robust framework for conducting and communicating such research. The generation of comprehensive off-target profiles will not only de-risk the clinical development of this compound but also potentially uncover novel therapeutic applications.

Exploring the Benzimidazole Scaffold in Irtemazole for Novel Therapeutic Targets: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the benzimidazole scaffold, the core structure of Irtemazole, as a privileged pharmacophore for the discovery of novel therapeutic targets. While this compound's development was discontinued, its inherent benzimidazole core represents a valuable starting point for drug discovery campaigns targeting a wide range of diseases, including cancer, fungal infections, and gastric disorders. This document outlines potential new target classes, presents quantitative data on the activity of various benzimidazole derivatives, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

This compound: A Benzimidazole with Uricosuric Activity

This compound is a benzimidazole derivative that was clinically investigated for its uricosuric properties, which involve increasing the excretion of uric acid in the urine. This effect is beneficial in the treatment of gout. Clinical studies demonstrated that this compound effectively reduces plasma uric acid levels.[1][2][3] However, its development was discontinued, and detailed information regarding its precise molecular target for uricosuric action and any potential off-target activities is limited in publicly accessible literature. The core of this compound, the benzimidazole ring system, is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[4][5]

The Benzimidazole Scaffold: A Gateway to New Targets

The versatility of the benzimidazole scaffold allows for the development of compounds with a wide array of pharmacological activities. By modifying the substituents on the benzimidazole ring, it is possible to tune the compound's affinity and selectivity for various biological targets. This section explores three promising target classes for novel drug discovery efforts based on the this compound scaffold.

Microtubule Dynamics and Tubulin Inhibition

Target Description: Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton. Microtubules are essential for various cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[2]

Relevance for the Benzimidazole Scaffold: Several well-known anthelmintic drugs, such as albendazole and mebendazole, are benzimidazole derivatives that exert their therapeutic effect by inhibiting tubulin polymerization in parasites.[2][6] This mode of action has been successfully repurposed for anticancer applications. The benzimidazole core can be decorated with various side chains to enhance its binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule formation and subsequent cell cycle arrest and apoptosis.[7][8]

Quantitative Data on Benzimidazole-Based Tubulin Inhibitors:

| Compound | Cell Line | IC50 (µM) | Target/Effect |

| Mebendazole | Glioblastoma | 0.288 - 2.1 | Cytotoxicity |

| Compound 7n | SK-Mel-28 | 2.55 - 17.89 | Cytotoxicity |

| Compound 7u | SK-Mel-28 | 2.55 - 17.89 | Cytotoxicity |

| Compound 7n | - | 5.05 ± 0.13 | Tubulin Polymerization Inhibition |

| Compound 12b | A2780/T (paclitaxel-resistant) | 0.0097 | Cytotoxicity |

| Compound 12b | A2780S (parental) | 0.0062 | Cytotoxicity |

This table presents a selection of reported IC50 values for various benzimidazole derivatives. The potency can vary significantly based on the specific chemical structure and the biological system tested.

Protein Kinase Inhibition

Target Description: Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Kinase inhibitors have become a major class of targeted therapies.[1]

Relevance for the Benzimidazole Scaffold: The benzimidazole structure is a common scaffold in the design of protein kinase inhibitors.[1][4] It can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases.[4] By modifying the substituents, benzimidazole derivatives can be designed to selectively target specific kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, which are all implicated in cancer progression.[9][10][11][12][13]

Quantitative Data on Benzimidazole-Based Kinase Inhibitors:

| Compound | Target Kinase | IC50 (nM) |

| Mebendazole | MAPK14 | 104 ± 46 |

| Compound 6i | EGFR | 78 |

| Compound 10e | EGFR | 73 |

| Compound II (a benzimidazole-urea derivative) | VEGFR-2 | 3.5 |

| AT9283 | Aurora A | 3 |

| AT9283 | Aurora B | 3 |

| Compound 7s | VEGFR-2 | 30 |

This table showcases the potent inhibitory activity of various benzimidazole derivatives against different protein kinases.

H+/K+ ATPase Inhibition

Target Description: The H+/K+ ATPase, also known as the proton pump, is an enzyme responsible for secreting gastric acid into the stomach lumen. Inhibition of this pump is a highly effective treatment for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Relevance for the Benzimidazole Scaffold: The first-in-class proton pump inhibitor, omeprazole, is a substituted benzimidazole. Its mechanism of action involves the formation of a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to irreversible inhibition.[10] This demonstrates that the benzimidazole scaffold can be tailored to act as a covalent inhibitor, a mechanism that can provide prolonged duration of action.

Quantitative Data on Benzimidazole-Based H+/K+ ATPase Inhibitors:

| Compound | Target | IC50 (µM) |

| Omeprazole | H+/K+ ATPase | 5.8 |

| Pantoprazole | H+/K+ ATPase | 6.8 |

These values represent the inhibitory concentration against the target enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential of novel benzimidazole compounds against the target classes discussed above.

Tubulin Polymerization Assay

Objective: To determine the in vitro effect of a test compound on the polymerization of purified tubulin.

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., from porcine brain) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Prepare a GTP stock solution (e.g., 10 mM).

-

Prepare a fluorescent reporter solution (e.g., DAPI) to monitor polymerization.

-

Prepare test compounds at various concentrations in a compatible solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution, GTP, and fluorescent reporter.

-

Add the test compound or vehicle control to the wells.

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 60 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each concentration of the test compound.

-

Determine the rate of polymerization and the maximum polymer mass.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

In Vitro Kinase Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the activity of a specific protein kinase.

Methodology (example using an ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a reaction buffer containing the kinase, its specific substrate (peptide or protein), and ATP.

-

Prepare the test compound at a range of concentrations.

-

Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, combine the kinase, substrate, and ATP in the reaction buffer.

-

Add the test compound or vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for exploring a chemical scaffold for new targets.

Caption: General workflow for exploring a chemical scaffold for new targets.

Caption: Role of microtubule dynamics in mitosis and its inhibition.

Caption: Simplified MAPK/ERK signaling pathway and a point of inhibition.

Conclusion

The benzimidazole scaffold, the core of this compound, remains a highly attractive starting point for the development of novel therapeutics. While this compound itself did not proceed to market, the extensive body of research on other benzimidazole derivatives highlights the potential of this chemical motif to target a wide range of clinically relevant proteins. By leveraging the known structure-activity relationships of benzimidazole inhibitors of tubulin, protein kinases, and proton pumps, researchers can rationally design new compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such drug discovery programs. The exploration of the this compound scaffold for new targets is a promising endeavor with the potential to yield novel treatments for a variety of diseases.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]

- 13. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

Irtemazole's Interaction with Organic Anion Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irtemazole is a benzimidazole derivative that has demonstrated significant uricosuric properties. By increasing the renal excretion of uric acid, it effectively lowers plasma uric acid levels. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound, with a focus on its presumed interaction with renal organic anion transporters. Although direct molecular studies on this compound's specific transporter interactions are limited due to its discontinuation, this document synthesizes available clinical data and contextualizes its mechanism of action within the broader understanding of uricosuric agents. This guide also details the standard experimental protocols used to characterize such drug-transporter interactions, offering a framework for future research in this area.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other metabolic and cardiovascular conditions. The kidneys play a crucial role in maintaining uric acid homeostasis, primarily through a complex interplay of filtration, reabsorption, and secretion processes mediated by various transport proteins. Uricosuric agents enhance the renal excretion of uric acid, thereby lowering systemic levels.

This compound emerged as a potent uricosuric agent in studies conducted in the late 1980s and early 1990s.[1][2][3] While its clinical development was not pursued, the existing data on its pharmacodynamics provide valuable insights into its mechanism of action. This guide will delve into the quantitative effects of this compound on uric acid handling and propose its likely interactions with key renal transporters based on the established pharmacology of uricosuric drugs.

Quantitative Pharmacodynamic Data of this compound

Clinical studies in healthy, normouricemic subjects have quantified the uricosuric effects of this compound. The data consistently demonstrate a dose-dependent increase in renal uric acid excretion and a corresponding decrease in plasma uric acid concentration.

Table 1: Effect of Single Oral Dose of this compound (50 mg) on Plasma Uric Acid [1]

| Time Post-Dose (hours) | Mean Decrease in Plasma Uric Acid (%) |

| 1 | >10% |

| 6-12 | 46.5% (of original value) |

| 24 | 15.4% - 30.0% |

Table 2: Effect of Single Oral Dose of this compound (50 mg) on Renal Uric Acid Excretion and Clearance [1][3]

| Parameter | Onset of Effect (post-dose) | Time to Maximum Effect (post-dose) | Maximum Effect |

| Renal Uric Acid Excretion | 10-20 minutes | 30-60 minutes | 151 - 197.4 mg/h |

| Uric Acid Clearance | 10-20 minutes | 15-55 minutes | 56 - 78.4 ml/min |

Table 3: Dose-Dependent Decrease in Plasma Uric Acid with Repeated Doses of this compound [2]

| This compound Dose (twice daily) | Average Decrease in Plasma Uric Acid (%) |

| 6.25 mg | 20.4% |

| 12.5 mg | 22.7% |

| 25 mg | 42.0% |

| 37.5 mg | 45.7% |

Proposed Mechanism of Action: Interaction with Renal Uric Acid Transporters

The primary mechanism by which uricosuric agents increase uric acid excretion is through the inhibition of renal transporters responsible for its reabsorption in the proximal tubule.[4][5] While direct molecular evidence for this compound is unavailable, its pharmacological profile strongly suggests an interaction with one or more of these transporters.

Key Renal Uric Acid Transporters

-

Urate Transporter 1 (URAT1; SLC22A12): Located on the apical membrane of proximal tubule cells, URAT1 is the primary transporter responsible for the reabsorption of filtered uric acid from the tubular lumen back into the bloodstream.[4][5] It is the main target for most uricosuric drugs like probenecid and benzbromarone.[5]

-

Organic Anion Transporter 4 (OAT4; SLC22A11): Also located on the apical membrane, OAT4 is another transporter that can reabsorb uric acid.

-

Glucose Transporter 9 (GLUT9; SLC2A9): Found on the basolateral membrane of proximal tubule cells, GLUT9 facilitates the exit of reabsorbed uric acid from the cell into the interstitium.

-

ATP-Binding Cassette Subfamily G Member 2 (ABCG2; BCRP): An efflux transporter on the apical membrane that contributes to the secretion of uric acid into the tubular lumen.[6]

-

Organic Anion Transporters 1 and 3 (OAT1; SLC22A6 and OAT3; SLC22A8): Located on the basolateral membrane, these transporters are involved in the uptake of organic anions, including uric acid, from the blood into the proximal tubule cells for secretion.[7]

Hypothesized Interaction of this compound

Given that this compound is a potent uricosuric agent, its primary mechanism of action is likely the inhibition of URAT1. By blocking this transporter, this compound would prevent the reabsorption of uric acid from the renal filtrate, leading to its increased excretion in the urine. This hypothesis is consistent with the observed rapid onset of uricosuria following this compound administration.[3]

It is also possible that this compound interacts with other transporters involved in uric acid handling, such as OAT4, or that it modulates the activity of secretory transporters like ABCG2. However, without direct experimental data, the inhibition of URAT1 remains the most probable and significant mechanism.

Caption: Hypothesized mechanism of this compound's uricosuric effect.

Experimental Protocols for Assessing Drug-Transporter Interactions

The following are detailed methodologies for key experiments that would be used to definitively characterize the interaction of this compound with organic anion transporters.

In Vitro Transporter Inhibition Assay using Stably Transfected Cell Lines